Valproic Acid

Description

Historical Context of Valproic Acid Discovery and Research Evolution

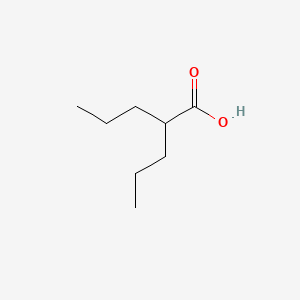

This compound, chemically known as 2-propylpentanoic acid, was first synthesized in 1882 by Beverly S. Burton as a derivative of valeric acid, a naturally occurring fatty acid nih.govmdpi.comthecarlatreport.commdpi.com. For nearly a century following its synthesis, VPA was primarily utilized as an inert organic solvent in laboratories and industrial settings thecarlatreport.commdpi.comdrugbank.comresearchgate.net.

A pivotal moment in VPA's history occurred in 1962, when Pierre Eymard serendipitously discovered its anticonvulsant properties nih.govmdpi.com. While attempting to synthesize new compounds from VPA, Eymard observed that one of the compounds, 2-propylpentanoic acid, exhibited anticonvulsant effects in animal models, specifically against maximal electroshock seizures nih.gov. This unexpected finding led to further investigations. In 1966, Meunier and colleagues conducted the first human trials, demonstrating that this compound significantly reduced the occurrence and intensity of seizures in patients with refractory epilepsy nih.gov. This discovery marked a profound shift in VPA's research trajectory, moving it from a mere solvent to a compound with significant biological activity. Following these initial findings, VPA rapidly gained clinical usage, first in France in the late 1960s, then in the UK in 1972, and subsequently receiving approval from the U.S. Food and Drug Administration (FDA) in 1978 for treating absence seizures nih.govdrugbank.comresearchgate.net. The subsequent decades saw an expansion of research into its applications beyond epilepsy, including its potential as a mood stabilizer and in migraine prophylaxis nih.govmdpi.comresearchgate.netresearchgate.net.

Contemporary Significance of this compound as a Research Compound

In contemporary biomedical research, this compound holds significant importance due to its pleiotropic effects and diverse molecular targets. While well-established for its influence on neurological disorders, VPA's role as a research compound has broadened considerably. It is extensively studied for its impact on gamma-aminobutyric acid (GABA) neurotransmission, a key inhibitory pathway in the brain, by inhibiting GABA transaminase and succinate (B1194679) semialdehyde dehydrogenase, enzymes responsible for GABA degradation nih.govmdpi.commdpi.comnews-medical.net. This mechanism leads to increased GABA levels and activity, contributing to its observed effects in various neurological models nih.govnews-medical.net.

Beyond its GABAergic effects, VPA is recognized as a histone deacetylase (HDAC) inhibitor nih.govmdpi.commdpi.comresearchgate.netwikipedia.org. This epigenetic modulation property has propelled VPA into research areas such as oncology, neurodegenerative diseases, and even HIV, where it is explored as an adjuvant therapy nih.govmdpi.commdpi.comtaylorandfrancis.comclinicaltrials.eu. Its ability to promote more transcriptionally active chromatin structures through HDAC inhibition offers a valuable tool for understanding gene expression regulation in disease states wikipedia.org. Furthermore, VPA's influence on voltage-gated sodium and calcium channels, as well as its effects on fatty acid metabolism, contribute to its broad research utility mdpi.comresearchgate.netnews-medical.net.

The compound's relevance extends to investigating central nervous system disorders beyond its traditional applications, including potential therapeutic applications in various cancer types and neurodegenerative conditions like Alzheimer's disease and multiple sclerosis mdpi.comtaylorandfrancis.comclinicaltrials.eu. Ongoing research also explores its efficacy in managing impulsivity and irritability, and its potential in substance use disorders, particularly cocaine and alcohol abuse, by modulating GABA levels cambridge.org.

Scope and Objectives of this compound Research

The scope of this compound research is broad, encompassing fundamental investigations into its molecular mechanisms and translational studies exploring new therapeutic avenues. A primary objective is to fully elucidate the complex interplay of its various mechanisms of action, as no single pathway fully accounts for its wide spectrum of observed effects news-medical.nettaylorandfrancis.com. Researchers aim to understand how VPA modulates neurotransmitter levels, influences gene expression through HDAC inhibition, and affects ion channel activity to exert its diverse biological responses researchgate.netnews-medical.netwikipedia.org.

Another key objective is the development of structural analogues and derivatives of VPA mdpi.com. The simple structure of VPA offers an advantage for modification, and ongoing research focuses on synthesizing compounds with improved potency and potentially reduced adverse effects, thereby enhancing its therapeutic index as a research compound mdpi.com. Studies also aim to optimize the synthesis and manufacturing processes of VPA and its salts to improve efficiency, reduce costs, and increase accessibility for research and potential clinical applications e3s-conferences.org.

Furthermore, research on this compound seeks to uncover and validate its potential in novel therapeutic areas. This includes exploring its neuroprotective properties, its anti-proliferative effects in various cancer types, and its utility in rare genetic conditions mdpi.commdpi.comtaylorandfrancis.comclinicaltrials.eu. Investigations into its pharmacokinetics, including brain distribution and metabolism, are also crucial, particularly for optimizing delivery methods such as intranasal administration to enhance brain penetration nih.gov. Ultimately, the objectives of VPA research are to deepen the scientific understanding of this compound's multifaceted actions and to leverage this knowledge for the development of new and more targeted biomedical interventions.

Detailed Research Findings

Research into this compound has revealed several key mechanisms and findings that underscore its broad biological activity.

Mechanisms of Action: this compound's therapeutic effects are attributed to a combination of mechanisms, making it a compound of significant interest in polypharmacology research.

GABAergic System Modulation: VPA is known to increase the levels of gamma-aminobutyric acid (GABA), the brain's primary inhibitory neurotransmitter. This is achieved through the inhibition of GABA transaminase (GABA-T) and succinate semialdehyde dehydrogenase (SSADH), enzymes responsible for GABA degradation nih.govmdpi.commdpi.comnews-medical.net. Additionally, VPA may enhance the postsynaptic inhibitory responses by acting on GABA receptors mdpi.comcambridge.org.

Histone Deacetylase (HDAC) Inhibition: A significant discovery in VPA research is its role as a non-selective inhibitor of histone deacetylases nih.govmdpi.commdpi.comresearchgate.netwikipedia.org. By inhibiting HDACs, VPA promotes histone hyperacetylation, leading to a more open chromatin structure and increased gene transcription wikipedia.org. This epigenetic effect is central to its investigation in cancer, neurodegenerative diseases, and other conditions where gene expression regulation is critical nih.govmdpi.commdpi.com.

Ion Channel Modulation: VPA has been shown to affect voltage-gated sodium and calcium channels, which are crucial for neuronal excitability researchgate.netnews-medical.net. While the exact mechanisms are still being elucidated, these effects likely contribute to its ability to stabilize neuronal membranes and reduce abnormal electrical activity news-medical.net.

Fatty Acid Metabolism and Membrane Fluidity: VPA and its metabolites can influence fatty acid metabolism. It is believed that by affecting the incorporation of fatty acid substrates into sterols and glycerol-lipids, VPA alters the fluidity of neuronal cell membranes, potentially increasing the action potential threshold and contributing to its effects mdpi.com.

Research Findings in Specific Areas:

Epilepsy Research: VPA has a broad spectrum of anticonvulsant action, effective against various seizure types, including generalized tonic-clonic, absence, and myoclonic seizures, as well as focal seizures nih.gov. Studies have demonstrated its efficacy in models of Lennox-Gastaut, West, and Dravet syndromes nih.gov. Research continues to explore its use in refractory epilepsy and status epilepticus, with ongoing trials investigating its adjuvant role researchprotocols.org.

Table 1: this compound Efficacy Across Seizure Types

| Seizure Type/Syndrome | Efficacy Profile | Research Context |

|---|---|---|

| Generalized Tonic-Clonic Seizures | Effective | Broad-spectrum anticonvulsant nih.gov |

| Absence Seizures | Effective | Early FDA approval, widely studied nih.govdrugbank.com |

| Myoclonic Seizures | Effective | Broad-spectrum anticonvulsant nih.gov |

| Focal Seizures | Effective | Demonstrated efficacy nih.gov |

| Lennox-Gastaut Syndrome | Effective | Specific syndrome efficacy nih.gov |

| West Syndrome | Effective | Specific syndrome efficacy nih.gov |

| Dravet Syndrome | Effective | Specific syndrome efficacy nih.gov |

Neuroprotection and Neurodegenerative Diseases: VPA's neuroprotective properties are under investigation, particularly its potential in conditions like Alzheimer's disease and multiple sclerosis mdpi.com. Its ability to activate BDNF promoter through HDAC inhibition is a key area of interest dovepress.com.

Oncology Research: Due to its HDAC inhibitory properties, VPA induces apoptosis in cancer cells and is being studied as a potential treatment for various cancers, including chronic lymphocytic leukemia (CLL) mdpi.commdpi.comclinicaltrials.eu. It is a compound of interest in numerous clinical trials for its anti-proliferative effects drugbank.comtaylorandfrancis.com.

Retinitis Pigmentosa (RP) Studies: A pilot study demonstrated that VPA could improve visual acuity and visual fields in patients with retinitis pigmentosa, potentially by increasing the yield of properly folded RP mutant rhodopsins and inhibiting HDACs dovepress.com. The observed improvements were reversible upon cessation of VPA intake dovepress.com.

Table 2: this compound Effects on Visual Function in Retinitis Pigmentosa (Pilot Study)

| Measurement Parameter | Baseline (Mean ± SD) | During VPA Intake (Mean ± SD) | Statistical Significance (P-value) | Reversibility Post-Cessation |

|---|---|---|---|---|

| Best-Corrected Visual Acuity (logMAR) | 0.44 ± 0.23 | 0.38 ± 0.24 (at 6 months) | 0.006 dovepress.com | Yes, reversed to baseline dovepress.com |

Substance Use Disorders: Research indicates VPA's potential in treating alcohol and cocaine abuse by modulating GABA levels, which are often decreased in cocaine dependence. It has shown promise in promoting abstinence and reducing substance use, as well as managing associated impulsivity and irritability cambridge.org.

Pharmacokinetic Research Findings: Research on VPA pharmacokinetics highlights its absorption, distribution, and metabolism, which are critical for understanding its research applications.

Bioavailability and Protein Binding: VPA is well-absorbed into the bloodstream, with bioavailability ranging from 81-89% news-medical.net. It is highly bound to plasma proteins (87-95%), which influences its distribution and clearance nih.gov.

Brain Distribution: VPA's distribution into the brain can be less than other anticonvulsants due to increased plasma protein binding and asymmetric transport at the blood-brain barrier (BBB), where efflux clearance can exceed influx clearance nih.gov. This aspect drives research into alternative delivery methods.

Metabolism: The liver plays a primary role in VPA metabolism, involving glucuronide conjugation and mitochondrial β-oxidation mdpi.comnews-medical.netwikipedia.org. Research continues to explore the therapeutic and toxic effects of its various metabolites mdpi.com.

Table 3: Key Pharmacokinetic Parameters of this compound (Research Data)

| Parameter | Typical Range/Value | Research Relevance |

|---|---|---|

| Bioavailability | 81-89% news-medical.net | Indicates efficient absorption for systemic studies. |

| Protein Binding | 87-95% nih.gov | High binding impacts free drug concentration and brain penetration. |

| Brain:Plasma Ratio | Lower than some other AEDs nih.gov | Prompts research into enhanced brain delivery methods (e.g., intranasal NLCs) nih.gov. |

| Elimination Half-life | 9-16 hours wikipedia.org | Influences experimental dosing schedules in chronic studies. |

Structure

3D Structure

Propriétés

IUPAC Name |

2-propylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-3-5-7(6-4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIJJYAXOARWZEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Record name | VALPROIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21210 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

76584-70-8 (hydrochloride salt (2:1)) | |

| Record name | Valproic acid [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6023733 | |

| Record name | Valproic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Valproic acid is a clear colorless liquid. (NTP, 1992), Liquid | |

| Record name | VALPROIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21210 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Valproic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001877 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

428 °F at 760 mmHg (NTP, 1992), 219.5 °C, BP: 219 to 220 °C, 222 °C | |

| Record name | VALPROIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21210 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Valproic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00313 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | VALPROIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3582 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Valproic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001877 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

232 °F (NTP, 1992) | |

| Record name | VALPROIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21210 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), In water, 2.0X10+3 mg/L at 20 °C, Very soluble in organic solvents, Freely soluble in 1N sodium hydroxide, methanol, alcohol, acetone, chloroform, benzene, ether, n-heptane; slightly soluble in 0.1 N hydrochloric acid, 2 mg/mL at 20 °C | |

| Record name | VALPROIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21210 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Valproic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00313 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | VALPROIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3582 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Valproic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001877 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.922 at 32 °F (NTP, 1992) - Less dense than water; will float, 0.904 g/cu cm at 25 °C | |

| Record name | VALPROIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21210 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VALPROIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3582 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

99-66-1 | |

| Record name | VALPROIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21210 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Valproic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valproic acid [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valproic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00313 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | VALPROIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93819 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Valproic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-propylvaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.525 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VALPROIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/614OI1Z5WI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VALPROIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3582 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Valproic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001877 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Molecular Mechanisms of Action of Valproic Acid

Modulation of Neurotransmitter Systems

A core aspect of valproic acid's mechanism of action is its influence on the balance between inhibitory and excitatory neurotransmission in the brain. It primarily achieves this by enhancing the inhibitory GABAergic system and modulating the excitatory glutamatergic system. nih.govresearchgate.net

Gamma-Aminobutyric Acid (GABA) System Enhancement

This compound significantly enhances the activity of the gamma-aminobutyric acid (GABA) system, which is the principal inhibitory neurotransmitter system in the central nervous system. This enhancement leads to a reduction in neuronal excitability and firing rate, a key factor in its anticonvulsant properties. nih.govpatsnap.comdroracle.aipatsnap.com The increase in GABAergic transmission occurs through several distinct mechanisms.

One of the primary mechanisms by which this compound increases GABA levels is through the inhibition of GABA transaminase (GABA-T). GABA-T is an enzyme responsible for the catabolism (breakdown) of GABA within neurons. By directly inhibiting GABA-T, VPA prevents the degradation of GABA, thereby increasing its concentration in the synaptic cleft and enhancing its inhibitory effects on neuronal firing. nih.govsymbiosisonlinepublishing.compatsnap.comdroracle.aipatsnap.comresearchgate.net

This compound also contributes to elevated GABA levels by inhibiting succinic semialdehyde dehydrogenase (SSADH). SSADH is another enzyme involved in the GABA degradation pathway, specifically converting succinic semialdehyde, an intermediate metabolite of GABA, into succinate (B1194679). The inhibition of SSADH by VPA further reduces GABA metabolism, leading to an accumulation of GABA. This inhibition can also result in an increase of succinic semialdehyde, which itself can act as an inhibitor of GABA transaminase, further contributing to increased GABAergic neurotransmission. nih.govsymbiosisonlinepublishing.compatsnap.comdrugbank.comnih.gov

This compound stimulates the activity of glutamic acid decarboxylase (GAD), the enzyme responsible for the synthesis of GABA from its precursor, glutamate (B1630785). By increasing GAD activity, VPA promotes the de novo synthesis of GABA, further contributing to its elevated levels in the brain. nih.govsymbiosisonlinepublishing.comdroracle.aipatsnap.comfrontiersin.org Research indicates that VPA's effect on GAD activity may exhibit developmental specificity, showing an increase in GAD activity in non-cortical brain areas of neonatal rats but not in adult rat brains in in vitro studies. nih.gov Furthermore, VPA has been observed to increase GAD expression, potentially through its influence on histone acetylation. researchgate.net

This compound also exerts an indirect influence on postsynaptic GABA receptors, which can lead to an increased presence of GABA in the synaptic cleft and enhanced GABAergic responses. symbiosisonlinepublishing.comresearchgate.netsymbiosisonlinepublishing.com While some studies suggest that VPA may not directly enhance the postsynaptic effect of GABA, it has been shown to prolong the decay time of inhibitory postsynaptic currents (IPSCs). This effect is potentially mediated by an interaction with the benzodiazepine (B76468) regulatory site of GABA-A receptors. researchgate.netneurology.org VPA has been reported to enhance the stimulus-induced responses of both GABA-A and GABA-B receptors. researchgate.net For instance, sodium valproate has been shown to inhibit trigeminovascular nociception at the level of the ventroposteromedial (VPM) nucleus of the thalamus through GABA-A receptor mechanisms. nih.gov

The table below summarizes the key enzymatic modulations by this compound within the GABAergic system:

| Enzyme/Target | This compound's Action | Effect on GABA Levels/Activity | References |

| GABA Transaminase (GABA-T) | Inhibition | Increases GABA levels | nih.govsymbiosisonlinepublishing.compatsnap.compatsnap.com |

| Succinic Semialdehyde Dehydrogenase (SSADH) | Inhibition | Increases GABA levels | nih.govsymbiosisonlinepublishing.compatsnap.comdrugbank.com |

| Glutamic Acid Decarboxylase (GAD) | Stimulation | Increases GABA synthesis | nih.govsymbiosisonlinepublishing.comdroracle.aipatsnap.com |

| Postsynaptic GABA Receptors | Modulation | Enhances GABAergic responses | symbiosisonlinepublishing.comresearchgate.netsymbiosisonlinepublishing.com |

Influence on Glutamatergic Neurotransmission

This compound has been shown to inhibit glutamatergic neurotransmission, which is a crucial aspect of its anticonvulsant effects. rjpbr.comnih.govresearchgate.net Specifically, VPA can block cell firing that is induced by NMDA-type glutamate receptors. droracle.ai Conversely, some research indicates that VPA can also increase glutamate release. This effect may occur by stimulating glutaminase (B10826351) and inhibiting glutamine synthetase activities in brain astrocytes, leading to elevated levels of extracellular glutamate. pnas.org In certain experimental models, such as the prenatal this compound model of autism, VPA exposure has been found to potentiate glutamatergic synaptic transmission, leading to an increased excitation/inhibition ratio in specific neuronal populations. frontiersin.org These findings highlight the complex and sometimes context-dependent nature of VPA's influence on glutamatergic signaling.

Blocking NMDA-type Glutamate Receptors

This compound has been shown to inhibit the excitatory action of glutamate at N-methyl-D-aspartate (NMDA) receptors. scielo.org.mx Studies in rat models have demonstrated that VPA can reduce NMDA-induced excitatory responses within the medial prefrontal cortex. nih.gov Furthermore, VPA has been reported to block excitatory responses induced by NMDA both in vivo and in vitro, including NMDA-induced convulsions. nih.gov This blockade also extends to interfering with NMDA receptor-initiated signaling pathways, such as those involving arachidonic acid, where VPA pretreatment can reduce baseline concentrations of prostaglandins (B1171923) and block NMDA-induced increases in eicosanoid concentrations. nih.gov this compound may also regulate NMDA receptor-ERK signaling, restoring the expression of the NR2B subunit of the NMDA receptor and the activation of ERK in certain animal models. researchgate.net

Indirect Modulation of Glutamate Release

This compound indirectly modulates neurotransmitter release, contributing to its ability to strengthen the threshold for seizure activity. nih.gov One proposed indirect mechanism involves the inhibition of glutamatergic transmission through the stabilization of neuronal membranes, potentially by inhibiting voltage-gated sodium channels localized presynaptically on glutamatergic neurons. symbiosisonlinepublishing.com Additionally, VPA can attenuate glutamate release by modulating phospholipid signaling, a mechanism observed in mammalian synaptic models. asm.org Some research suggests that valproate may influence glutamate removal by upregulating glutamate-aspartate transporters (GLAST) and affecting glutamate transporter expression in the hippocampus. researchgate.net

Alteration of Dopaminergic and Serotonergic Functions

This compound has been shown to alter the metabolism and turnover of monoamines, including serotonin (B10506) and dopamine (B1211576), in specific brain regions. nih.gov Animal studies indicate that VPA can increase serotonin levels and turnover in various areas of the mammalian brain. nih.gov For instance, prenatal exposure to this compound has been associated with increased serotonin (5-HT) levels in the blood, frontal cortex, hippocampus, and cerebellum in rats, and is thought to interfere with the development of the serotonergic system. frontiersin.org

Regarding dopaminergic function, VPA can differentially alter dopamine metabolism. Studies have reported marked increases in dopamine metabolites like 3,4-dihydroxyphenylacetic acid (DOPAC) or homovanillic acid (HVA) in the frontal cortex and brainstem after valproate administration. nih.gov While some studies suggest reduced levels of the rate-limiting enzyme for dopamine synthesis in the striatum, others have observed elevated dopamine levels in the striatum, frontal cortex, cerebellum, and pons in VPA-treated animal models. mdpi.com

Ion Channel Modulation

A significant aspect of this compound's mechanism of action involves its direct and indirect modulation of ion channels, which is crucial for its ability to reduce neuronal excitability. symbiosisonlinepublishing.comnih.gov

Voltage-Gated Sodium Channel Inhibition

This compound is known to inhibit voltage-gated sodium channels, thereby blocking neuronal excitability, particularly at high action potential frequencies. symbiosisonlinepublishing.compatsnap.com This inhibition obstructs the entry of sodium ions into neurons, leading to a decreased firing rate and stabilization of the neuronal membrane. symbiosisonlinepublishing.comnih.gov This mechanism is considered a primary contributor to VPA's anticonvulsant properties, as it reduces the likelihood of excessive neuronal firing characteristic of epileptic activity. patsnap.compatsnap.com this compound's effect on sodium channels also includes the prolongation of sodium channel inactivation. jci.org

T-type Calcium Channel Blockade

This compound modulates neuronal hyperexcitability by blocking T-type calcium channels. symbiosisonlinepublishing.com These low-voltage activated calcium channels play a critical role in the generation of rhythmic electrical activity, particularly in thalamic neurons, and are implicated in the spike-and-wave discharges characteristic of absence seizures. patsnap.commedscape.com By inhibiting these channels, this compound helps to prevent the burst firing of neurons, thereby contributing to its anticonvulsant effects, especially in absence seizures. patsnap.commedscape.comopenaccessjournals.com Studies have shown that VPA can block T-type calcium currents in thalamocortical neurons. nih.gov

Potassium Channel Conductance Modulation

This compound modulates voltage-gated ion channels, including those responsible for potassium conductance. nih.govmdpi.com Research has demonstrated a voltage-dependent action of valproate on potassium conductance (gK) in the Ranvier nodes of Xenopus laevis. nih.gov

Effects of Valproate on Potassium Conductance (gK) in Xenopus laevis nih.gov

| Step Depolarization Voltage | Effect on gK (20 ms (B15284909) after step) | Inactivation Process | Contribution to Antiepileptic Effect |

| More negative than -50 mV | Increased gK by ~12% of maximal | Rapid (less than 200 ms) | Increases action potential threshold |

| More positive than -50 mV | Reduced gK by ~40% of maximal | Complete (≤ 10 s) | Prevents excessive depolarizations |

This voltage-dependent modulation of gK is believed to contribute to VPA's antiepileptic effects by increasing the action potential threshold and preventing excessive neuronal depolarizations during seizures. nih.gov Furthermore, VPA has been observed to preserve the activity of KCNQ family M-currents and to upregulate KCNQ4 expression through the inhibition of HDAC1. mdpi.com

Epigenetic Mechanisms and Gene Expression Regulation

This compound functions as a significant epigenetic modulator, influencing gene expression without altering the underlying DNA sequence. news-medical.netscielo.brnih.govlabforvets.comacs.org A key aspect of its epigenetic action involves inducing chromatin remodeling. scielo.brnih.govfrontiersin.orgnih.gov

Histone Deacetylase (HDAC) Inhibition

A primary mechanism by which VPA exerts its epigenetic effects is through the inhibition of histone deacetylases (HDACs). scielo.brnih.govlabforvets.comnih.govnih.govasm.orgnih.gov VPA is recognized as a powerful HDAC inhibitor, specifically targeting Class I HDACs (HDAC1, HDAC2, HDAC3, HDAC8) and Class IIa HDACs (HDAC4, HDAC5, HDAC7). mdpi.comnih.govahajournals.org This inhibition leads to the hyperacetylation of histones. scielo.brnih.govnih.govasm.orgahajournals.orgplos.org

Chromatin Remodeling and Histone Acetylation

Histone deacetylation, typically carried out by HDACs, results in chromatin condensation and subsequent gene silencing. ahajournals.org Conversely, VPA's inhibition of HDACs promotes histone acetylation. This increased acetylation leads to a more relaxed chromatin structure, thereby facilitating gene transcription. patsnap.comscielo.bracs.orgfrontiersin.orgnih.govahajournals.org Studies indicate that VPA can induce chromatin decondensation, an effect that may persist for a longer duration than the initial histone acetylation. frontiersin.orgnih.gov

DNA Methylation Modification

Beyond histone modifications, this compound also influences the status of DNA methylation. scielo.bracs.orgfrontiersin.orgahajournals.orgplos.orgmdpi.comfrontiersin.org VPA can induce DNA demethylation, a complex process that may occur via active or passive pathways depending on the specific cell type. acs.orgfrontiersin.orgplos.orgmdpi.com There is a dynamic interplay between VPA-induced histone acetylation and changes in DNA methylation. acs.orgfrontiersin.orgfrontiersin.org Interestingly, in some contexts, such as glioblastoma cell lines at higher concentrations, VPA has been observed to induce DNA hypermethylation. frontiersin.org

Specific Gene Expression Alterations

This compound has been shown to induce specific alterations in the expression of numerous genes across various cell types and models.

Examples of this compound-Mediated Gene Expression Alterations

| Gene/Gene Family | Regulation by VPA | Context/Effect | Reference |

| BDNF (Brain-Derived Neurotrophic Factor) | Upregulated | Neuroprotection, memory enhancement | researchgate.netlabforvets.comnih.govdrugbank.com |

| GABA(A)Rα4 (alpha4 subunit of GABA(A) receptor) | Upregulated | Involved in epileptogenesis | nih.gov |

| GABA(A)Rγ2, GAD65/67, KCC2 (K+/Cl- co-transporter) | Downregulated | Responsible for GABAergic inhibitory neuron development | nih.gov |

| Rad51, Brca1, Brca2 (DNA repair genes) | Altered (initial decrease, then increase) | Involved in DNA double-strand break repair | nih.gov |

| Oct4, SSEA4 (Stem cell markers) | Upregulated | Neurodevelopment in neurospheres | plos.org |

| Neurofilament M (Neuron marker) | Upregulated | Neurodevelopment in neurospheres | plos.org |

| GFAP (Astrocyte marker) | Upregulated | Neurodevelopment in neurospheres | plos.org |

| Extracellular Matrix (ECM) remodeling genes | Regulated | Cell adhesion, chemotaxis | biorxiv.org |

| Complement and Coagulation pathway genes (e.g., MASP2, C3) | Attenuated expression | Hyperglycemia-induced pathways in HepG2 cells | nih.gov |

| fgf19 | Upregulated | Sex-specific alterations in cortical/hippocampal neurons | biorxiv.org |

| hST3Gal V (human GM3 synthase) | Upregulated | Differentiation of human neuroblastoma cells | amegroups.cn |

| TRIM24, LAIR1 | Decreased | Pediatric epileptic patients (monotherapy) | mdpi.com |

| CCR2, DSP | Increased | Pediatric epileptic patients (monotherapy) | mdpi.com |

| NF-κB transcriptional activity | Increased (despite decreased DNA binding) | P19 cells, potential role in teratogenesis | nih.gov |

These findings illustrate the complex and varied impact of this compound on gene expression, highlighting its role in numerous cellular processes and pathways.

Brain-Derived Neurotrophic Factor (BDNF) Modulation

This compound significantly modulates the expression of Brain-Derived Neurotrophic Factor (BDNF), a crucial neurotrophin involved in neuronal survival, growth, maturation, and synaptic plasticity nih.govnih.govnih.govmdpi.com. VPA has been shown to enhance BDNF expression, particularly mature BDNF (mBDNF), through dual mechanisms. One mechanism involves the suppression of nuclear expression of methyl-CpG-binding protein 2 (MeCP2), a transcriptional repressor of BDNF nih.gov. Additionally, VPA promotes the expression and activity of tissue plasminogen activator (tPA), a serine protease that induces BDNF maturation through proteolytic cleavage of its precursor, pro-BDNF nih.govkjpp.net. This upregulation of BDNF by VPA is observed in neural progenitor cells (NPCs) and contributes to improved neuronal differentiation and neurite outgrowth nih.govresearchgate.nete-century.us. While many studies indicate VPA's ability to enhance hippocampal BDNF expression, some research suggests that its effect on BDNF expression in the brain may depend on the extent of pathological changes nih.gov.

Glial Cell Line-Derived Neurotrophic Factor (GDNF) Modulation

This compound also influences the modulation of Glial Cell Line-Derived Neurotrophic Factor (GDNF), another potent neurotrophic factor that promotes the survival and morphological differentiation of various neuron types, including dopaminergic neurons e-century.usnih.govuniprot.orgwikipedia.org. GDNF is involved in neuroprotection and dendritic spine organization researchgate.netnih.gov. Studies have shown that VPA treatment can lead to significant increases in GDNF expression in the hippocampus and striatum e-century.usfrontiersin.orgoup.com. This modulation of GDNF, alongside BDNF, is considered pivotal in orienting neurons towards a neuroprotective status researchgate.netnih.gov.

Regulation of Apoptotic and Anti-apoptotic Proteins (e.g., B-cell lymphoma/leukaemia-2)

This compound exerts regulatory effects on proteins involved in apoptosis, particularly the B-cell lymphoma/leukaemia-2 (Bcl-2) family. As a histone deacetylase inhibitor (HDACi), VPA can induce apoptosis in various cell types, including cancer cells aacrjournals.orgbrieflands.commui.ac.irresearchgate.netiiarjournals.org. This pro-apoptotic effect is often mediated by downregulating anti-apoptotic markers like Bcl-2 and upregulating pro-apoptotic markers such as Bax and Bad aacrjournals.orgbrieflands.commui.ac.irresearchgate.net. The reduction in Bcl-2 levels by VPA contributes to the activation of the intrinsic mitochondrial apoptotic pathway, leading to the release of cytochrome C and PARP cleavage aacrjournals.orgresearchgate.net.

Gene Expression in Neural Plasticity and Growth

This compound significantly impacts gene expression related to neural plasticity and growth, largely through its role as an HDAC inhibitor, leading to histone hyperacetylation and subsequent gene transcription activation researchgate.netsymbiosisonlinepublishing.comnih.gov. VPA has been shown to activate neurogenic transcriptional programs nih.gov. It can alter the expression of genes associated with neurogenesis, axon growth, synaptogenesis, and various neurotransmitter systems biorxiv.org. For instance, VPA increases the transcriptional activity of genes like BDNF and Nerve Growth Factor (NGF) researchgate.net. This modulation of gene expression contributes to neuroprotective effects, promoting neurogenesis, neuronal differentiation, and neuroregeneration, and enhancing neurite outgrowth nih.gove-century.usnih.govnih.gov.

Intracellular Signaling Pathways Modulation

This compound modulates several key intracellular signaling pathways, contributing to its diverse pharmacological effects.

Protein Kinase C (PKC) Pathway Downregulation

This compound has been observed to downregulate Protein Kinase C (PKC) proteins, specifically PKC-α and PKC-ε isoforms mdpi.comdrugbank.comnih.govnih.govfrontiersin.org. This effect is particularly relevant in conditions like bipolar disorder, where PKC activity can be dysregulated mdpi.comdrugbank.comfrontiersin.org. Chronic exposure to VPA leads to decreased PKC activity in both membrane and cytosolic fractions, and an isozyme-selective decrease in the levels of PKC alpha and epsilon nih.gov. This downregulation of PKC activity is considered a potential mechanism underlying VPA's therapeutic effects, including its antimanic properties and possible contribution to migraine prophylaxis mdpi.comdrugbank.comnih.gov. While acute VPA use might initially increase PKC membrane activity, chronic use consistently leads to a significant reduction in PKC activity frontiersin.org.

Extracellular Signal-Regulated Kinase (ERK) Pathway Activation

This compound activates the Extracellular Signal-Regulated Kinase (ERK) pathway, also known as the MAPK/ERK pathway symbiosisonlinepublishing.comnih.govmdpi.comnih.govnih.govcuni.cz. This signaling cascade is central to neurogenesis, dendritic arborization, neuronal survival, and plasticity symbiosisonlinepublishing.comnih.gov. VPA increases the levels of activated phospho-ERK44/42 in neurons nih.gov. The activation of the ERK pathway by VPA is thought to be, at least in part, due to its HDAC inhibitory activity, which can lead to increased ERK phosphorylation nih.gov. This activation results in increased expression of several downstream targets, including the transcription factor AP-1 (activating protein-1) and anti-apoptotic proteins like Bcl-2, contributing to neurotrophic actions such as neurite growth and neurogenesis mdpi.comnih.govnih.govcuni.cz. The mechanism of ERK activation by VPA remains unclear in some contexts, but studies suggest it may involve inhibition of the PKA pathway symbiosisonlinepublishing.com.

Table 1: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 3121 nih.govflybase.orgxenbase.orguni.lu |

| Brain-Derived Neurotrophic Factor (BDNF) | 16218924 fishersci.nl, 118189551 idrblab.net, (Protein Target) nih.gov |

| Glial Cell Line-Derived Neurotrophic Factor (GDNF) | 9901617 fishersci.co.uk, (Gene Target) nih.gov |

| B-cell lymphoma/leukaemia-2 (Bcl-2) | (No direct CID for the protein, but referenced in studies on VPA's effect on its expression) aacrjournals.orgbrieflands.commui.ac.irresearchgate.netiiarjournals.org |

| Protein Kinase C (PKC) | 25084468 nih.gov, (Kinase Family) fishersci.co.uk, (Inhibitor) flybase.org, (Activity) plos.org |

| Extracellular Signal-Regulated Kinase (ERK) | (No direct CID for the pathway/protein, but referenced as a pathway) symbiosisonlinepublishing.comnih.govmdpi.comaacrjournals.orgnih.govnih.govcuni.czcuhk.edu.cn |

| Methyl-CpG-binding protein 2 (MeCP2) | (No direct CID, referenced as a protein) nih.govkjpp.net |

| Tissue Plasminogen Activator (tPA) | (No direct CID, referenced as a protein) nih.govkjpp.net |

| Bax | (No direct CID, referenced as a protein) aacrjournals.orgbrieflands.comresearchgate.net |

| Bad | (No direct CID, referenced as a protein) aacrjournals.org |

| Nerve Growth Factor (NGF) | (No direct CID, referenced as a protein) researchgate.net |

| Activating Protein-1 (AP-1) | (No direct CID, referenced as a transcription factor) nih.govcuni.cz |

| Ribosomal S6 kinase 1 (RSK1) | (No direct CID, referenced as a protein) nih.gov |

| Histone Deacetylases (HDACs) | (No direct CID for the enzyme class, but referenced as targets) researchgate.netsymbiosisonlinepublishing.comnih.govnih.govresearchgate.netnih.govnih.govnih.gov |

This compound's molecular actions are diverse, influencing neurotrophic factor expression, apoptotic pathways, and gene expression related to neural plasticity.

Brain-Derived Neurotrophic Factor (BDNF) Modulation

This compound significantly modulates the expression of Brain-Derived Neurotrophic Factor (BDNF), a crucial neurotrophin involved in neuronal survival, growth, maturation, and synaptic plasticity. nih.govnih.govnih.govmdpi.com VPA has been shown to enhance BDNF expression, particularly mature BDNF (mBDNF), through dual mechanisms. One mechanism involves the suppression of nuclear expression of methyl-CpG-binding protein 2 (MeCP2), a transcriptional repressor of BDNF. nih.gov Additionally, VPA promotes the expression and activity of tissue plasminogen activator (tPA), a serine protease that induces BDNF maturation through proteolytic cleavage of its precursor, pro-BDNF. nih.govkjpp.net This upregulation of BDNF by VPA is observed in neural progenitor cells (NPCs) and contributes to improved neuronal differentiation and neurite outgrowth. nih.govresearchgate.nete-century.us While many studies indicate VPA's ability to enhance hippocampal BDNF expression, some research suggests that its effect on BDNF expression in the brain may depend on the extent of pathological changes. nih.gov

Glial Cell Line-Derived Neurotrophic Factor (GDNF) Modulation

This compound also influences the modulation of Glial Cell Line-Derived Neurotrophic Factor (GDNF), another potent neurotrophic factor that promotes the survival and morphological differentiation of various neuron types, including dopaminergic neurons. e-century.usnih.govuniprot.orgwikipedia.org GDNF is involved in neuroprotection and dendritic spine organization. researchgate.netnih.gov Studies have shown that VPA treatment can lead to significant increases in GDNF expression in the hippocampus and striatum. e-century.usfrontiersin.orgoup.com This modulation of GDNF, alongside BDNF, is considered pivotal in orienting neurons towards a neuroprotective status. researchgate.netnih.gov

Regulation of Apoptotic and Anti-apoptotic Proteins (e.g., B-cell lymphoma/leukaemia-2)

This compound exerts regulatory effects on proteins involved in apoptosis, particularly the B-cell lymphoma/leukaemia-2 (Bcl-2) family. As a histone deacetylase inhibitor (HDACi), VPA can induce apoptosis in various cell types, including cancer cells. aacrjournals.orgbrieflands.commui.ac.irresearchgate.netiiarjournals.org This pro-apoptotic effect is often mediated by downregulating anti-apoptotic markers like Bcl-2 and upregulating pro-apoptotic markers such as Bax and Bad. aacrjournals.orgbrieflands.commui.ac.irresearchgate.net The reduction in Bcl-2 levels by VPA contributes to the activation of the intrinsic mitochondrial apoptotic pathway, leading to the release of cytochrome C and PARP cleavage. aacrjournals.orgresearchgate.net

Gene Expression in Neural Plasticity and Growth

This compound significantly impacts gene expression related to neural plasticity and growth, largely through its role as an HDAC inhibitor, leading to histone hyperacetylation and subsequent gene transcription activation. researchgate.netsymbiosisonlinepublishing.comnih.gov VPA has been shown to activate neurogenic transcriptional programs. nih.gov It can alter the expression of genes associated with neurogenesis, axon growth, synaptogenesis, and various neurotransmitter systems. biorxiv.org For instance, VPA increases the transcriptional activity of genes like BDNF and Nerve Growth Factor (NGF). researchgate.net This modulation of gene expression contributes to neuroprotective effects, promoting neurogenesis, neuronal differentiation, and neuroregeneration, and enhancing neurite outgrowth. nih.gove-century.usnih.govnih.gov

Intracellular Signaling Pathways Modulation

This compound modulates several key intracellular signaling pathways, contributing to its diverse pharmacological effects.

Protein Kinase C (PKC) Pathway Downregulation

This compound has been observed to downregulate Protein Kinase C (PKC) proteins, specifically PKC-α and PKC-ε isoforms. mdpi.comdrugbank.comnih.govnih.govfrontiersin.org This effect is particularly relevant in conditions like bipolar disorder, where PKC activity can be dysregulated. mdpi.comdrugbank.comfrontiersin.org Chronic exposure to VPA resulted in decreased PKC activity in both membrane and cytosolic fractions and an isozyme-selective decrease in the levels of PKC alpha and epsilon in rat C6 glioma cells. nih.gov This downregulation of PKC activity is considered a potential mechanism underlying VPA's therapeutic effects, including its antimanic properties and possible contribution to migraine prophylaxis. mdpi.comdrugbank.comnih.gov While acute VPA use might initially increase PKC membrane activity, later (14 days) it significantly reduced PKC activity, an effect similar to that observed with fluoxetine (B1211875) and lithium. frontiersin.org

Extracellular Signal-Regulated Kinase (ERK) Pathway Activation

This compound activates the Extracellular Signal-Regulated Kinase (ERK) pathway, also known as the MAPK/ERK pathway. symbiosisonlinepublishing.comnih.govmdpi.comnih.govnih.govcuni.cz This signaling cascade is central to neurogenesis, dendritic arborization, neuronal survival, and plasticity. symbiosisonlinepublishing.comnih.gov VPA increases the levels of activated phospho-ERK44/42 in neurons. nih.gov The activation of the ERK pathway by VPA is thought to be, at least in part, due to its HDAC inhibitory activity, which can lead to increased ERK phosphorylation. nih.gov This activation results in increased expression of several downstream targets, including the transcription factor AP-1 (activating protein-1) and anti-apoptotic proteins like Bcl-2, contributing to neurotrophic actions such as neurite growth and neurogenesis. mdpi.comnih.govnih.govcuni.cz The mechanism of ERK activation by VPA remains unclear in some contexts, but a study on a simple biomedical model suggests that valproate may cause activation of MAPK by inhibiting the PKA pathway. symbiosisonlinepublishing.com

Glycogen Synthase Kinase-3 (GSK-3) Inhibition

This compound has been identified as an inhibitor of Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine protein kinase with critical roles in numerous cellular functions, including cell proliferation, differentiation, and apoptosis nih.govnih.gov. VPA demonstrates a concentration-dependent inhibition of both GSK-3α and GSK-3β isoforms, with significant effects observed at concentrations comparable to those achieved clinically nih.gov. This inhibition is evidenced by an increase in the levels of cytosolic and nuclear beta-catenin, a known downstream target whose stability is negatively regulated by GSK-3 phosphorylation nih.gov.

GSK-3β is particularly important in the central nervous system (CNS), where it regulates various cytoskeletal processes and long-term nuclear events nih.gov. The inhibition of GSK-3β in the CNS is hypothesized to underlie some of the long-term therapeutic effects of mood-stabilizing agents, including this compound nih.govlipidmaps.org. While some studies suggest a direct inhibitory effect of VPA on GSK-3, other research indicates that this inhibition might be indirect, potentially mediated through VPA's effect on histone deacetylase (HDAC) inhibition, which can lead to alterations in beta-catenin gene expression metabolomicsworkbench.orgnih.gov. Furthermore, VPA has been shown to induce AKT activation, which subsequently leads to increased phosphorylation and inhibition of GSK-3 nih.gov.

Phospholipase A2 Signaling Pathway

This compound has been shown to reduce the activity of the phospholipase A2 (PLA2) signaling pathway in the brain uni.lu. PLA2 enzymes are crucial for catalyzing the hydrolysis of membrane phospholipids (B1166683) at the sn-2 position, leading to the release of lysophospholipids and free fatty acids, notably arachidonic acid (AA) uni.lu. Arachidonic acid and its downstream metabolites are integral to various physiological processes, including inflammatory signaling, monoaminergic neurotransmission, brain development, and synaptic plasticity uni.lu.

Under pathological conditions such as seizures, PLA2-catalyzed overproduction of AA has been observed in the brain, contributing to neuronal hyperexcitability uni.lufishersci.ca. By reducing AA release, VPA's influence on the PLA2 pathway is considered a neuroprotective mechanism uni.lu. It is important to note that while some studies indicate VPA reduces the activity of the PLA2 signaling pathway, other research suggests that VPA, unlike other mood stabilizers, may not directly alter PLA2 activity but rather targets different enzymes within the arachidonic acid turnover pathway to achieve similar effects on brain arachidonic acid nih.gov.

Inositol (B14025) and Phospholipid Synthesis

This compound influences the synthesis of inositol and its derived phospholipids uni.lu. A key hypothesis suggests that VPA depletes cellular inositol by inhibiting its de novo biosynthesis nih.gov. Specifically, VPA has been shown to indirectly decrease the activity of cerebral inositol synthase (Ino-1), the rate-limiting enzyme in the de novo inositol biosynthesis pathway, which converts glucose-6-phosphate to inositol-3-phosphate nih.govlipidmaps.orgmetabolomicsworkbench.org. This inhibition leads to a reduction in intracellular inositol and inositol-1-phosphate levels metabolomicsworkbench.orgnih.gov.

Beyond de novo synthesis, VPA can acutely and dose-dependently reduce phosphoinositide (PtdInsP and PtdInsP2) production, an effect that appears to be independent of phosphatidylinositol 3-kinase (PI3K) activity, inositol recycling, and direct inositol synthesis inhibition nih.gov. Short-term exposure to VPA can also disrupt the normal transcriptional response of inositol-responsive genes to inositol depletion, leading to aberrant phospholipid synthesis nih.gov. The observed reduction in phosphoinositide levels by VPA suggests a novel mechanism contributing to its therapeutic actions toxicodb.ca. Furthermore, the inhibition of myo-inositol-3-phosphate synthase (MIPS) by VPA has been linked to Mck1, a kinase also involved in GSK-3 regulation, indicating a potential mechanistic interplay between inositol depletion and GSK-3 inhibition metabolomicsworkbench.org.

Impact on Fatty Acid Metabolism

This compound itself is a simple fatty acid and undergoes metabolism primarily through the fatty acid beta-oxidation (FAO) pathway in mitochondria nih.govnih.gov. Interference with mitochondrial beta-oxidation is a recognized mechanism contributing to VPA's metabolic effects and potential toxicity nih.govnih.gov.

VPA can significantly impact hepatic lipid metabolism. It increases hepatocellular triglyceride content through several mechanisms, including the impaired expression of fatty acid binding protein 1 (FABP1) and microsomal triglyceride transfer protein (MTTP), as well as compromised very low-density lipoprotein (VLDL) formation and excretion nih.govuni.lu. Additionally, VPA can impair mitochondrial fatty acid metabolism by inhibiting β-ketothiolase and disrupting the function of the electron transport chain, which can lead to increased production of mitochondrial reactive oxygen species nih.gov. These effects can result in an increased hepatocellular concentration of free fatty acids nih.govuni.lu. The broader impact of VPA on fatty acid metabolism, including alterations in membrane fluidity and an increase in the action potential threshold, may contribute to its antiepileptic properties nih.govflybase.org. In adipocytes, VPA has been shown to reduce leptin secretion and leptin messenger ribonucleic acid (mRNA) levels, with its carbon atoms being incorporated into triacylglycerol lipidmaps.org.

Inhibition of Brain Microsomal Long-Chain Fatty Acyl-CoA Synthetase

This compound functions as a non-competitive inhibitor of brain microsomal long-chain fatty acyl-CoA synthetases (Acsl) nih.govnih.govflybase.orguni.luuni.lu. This non-competitive inhibition means that VPA reduces the maximal velocity of the enzymatic reaction without altering the substrate's affinity for the enzyme nih.govuni.luuni.lu.

A notable aspect of this inhibition is its substrate selectivity. VPA more potently inhibits the synthesis of arachidonoyl-CoA compared to palmitoyl-CoA or docosahexaenoyl-CoA nih.govuni.lu. The inhibitory constant (Kᵢ) for arachidonoyl-CoA synthesis is approximately 14.1 mM, which is significantly lower than the Kᵢ values for palmitoyl-CoA (85.4 mM) and docosahexaenoyl-CoA (78.2 mM) nih.govuni.lu. This selective inhibition suggests that VPA may reduce the brain arachidonic acid cascade by specifically limiting arachidonoyl-CoA formation nih.govuni.lu. Brain concentrations of VPA, typically ranging from 1.0 to 1.5 mM during chronic administration for bipolar disorder, are therapeutically relevant for this inhibitory effect nih.govuni.lu. The reduction in available arachidonyl-CoA, a precursor for inflammatory prostaglandins, is a key consequence of this inhibition nih.govflybase.org. It has also been observed that brain microsomal Acsl does not produce valproyl-CoA nih.gov.

Table 1: Inhibitory Constants (Kᵢ) of this compound on Brain Microsomal Long-Chain Fatty Acyl-CoA Synthetases

| Substrate | Kᵢ (mM) nih.govuni.lu |

| Arachidonoyl-CoA | 14.1 |

| Palmitoyl-CoA | 85.4 |

| Docosahexaenoyl-CoA | 78.2 |

Pharmacokinetics and Pharmacodynamics Research

Absorption and Distribution Dynamics

Valproic acid is rapidly absorbed following oral administration, with its bioavailability generally ranging from 90% to 100%. Peak serum concentrations (Tmax) vary depending on the formulation; immediate-release forms typically achieve Tmax within 1 to 4 hours, while delayed-release or extended-release formulations can extend this to 4 to 17 hours. Although food intake may slightly delay the absorption rate, it does not significantly affect the total absorbed amount of this compound. nih.govnih.govceconnection.comdrugbank.comhres.ca

Once absorbed, this compound is rapidly distributed throughout the body. It exhibits a relatively small volume of distribution, typically between 0.1 and 0.4 L/kg in adults and approximately 0.2 L/kg in children under 12 years of age, suggesting its primary distribution within the extracellular fluid. nih.govnih.govtestcatalog.orgbasicmedicalkey.com this compound is highly bound to plasma proteins, predominantly albumin, with binding rates ranging from 80% to 95% at therapeutic concentrations. hres.catestcatalog.orgbasicmedicalkey.comemcrit.orgmhmedical.comwikipedia.org This protein binding is saturable and concentration-dependent, meaning that as plasma concentrations increase, the unbound fraction of the drug also increases. For instance, at 20-60 µg/mL, approximately 5% of the drug is unbound, which increases to over 20% at 145 µg/mL total VPA. drugbank.combasicmedicalkey.comnih.govnih.govmedworksmedia.com this compound is known to cross the blood-brain barrier, with its concentration in the cerebrospinal fluid (CSF) typically ranging from 10% to 20% of its plasma concentration. It also crosses the placental barrier. nih.govnih.govwikipedia.org

Table 1: this compound Absorption and Distribution Parameters

| Parameter | Value (Adults) | Value (Children) | Reference |

| Bioavailability (Oral) | 90-100% | 90-100% | ceconnection.comdrugbank.com |

| Tmax (Immediate-release) | 1-4 hours | N/A | drugbank.comhres.ca |

| Tmax (Delayed/Extended-release) | 4-17 hours | N/A | nih.govdrugbank.com |

| Volume of Distribution | 0.1-0.4 L/kg | 0.2 L/kg (under 12 years) | nih.govnih.govtestcatalog.orgbasicmedicalkey.com |

| Protein Binding (Albumin) | 80-95% (therapeutic levels) | N/A | hres.catestcatalog.orgbasicmedicalkey.comemcrit.orgmhmedical.comwikipedia.org |

| Unbound Fraction (at 40 µg/mL) | ~10% | N/A | drugbank.comhres.camedworksmedia.com |

| Unbound Fraction (at 130 µg/mL) | ~18.5% | N/A | drugbank.comhres.camedworksmedia.com |

| CSF Concentration | 10-20% of plasma concentration | 1-10% of plasma concentration | nih.govwikipedia.org |

Metabolic Pathways and Metabolite Formation

This compound undergoes extensive metabolism primarily in the liver, accounting for over 95% of its elimination. drugbank.combasicmedicalkey.com Three main metabolic pathways have been identified in humans: glucuronidation, mitochondrial beta-oxidation, and cytochrome P450 (CYP)-mediated oxidation. nih.govdrugbank.combasicmedicalkey.comemcrit.orgwikipedia.orgpharmgkb.orgnih.gov

Table 2: Major Metabolic Pathways of this compound

| Pathway | Contribution to Metabolism | Reference |

| Glucuronidation | 30-50% | drugbank.comwikipedia.orgpharmgkb.orgnih.gov |

| Mitochondrial Beta-Oxidation | >40% or 40% | drugbank.comemcrit.orgwikipedia.orgpharmgkb.orgnih.gov |

| Cytochrome P450 (CYP) Oxidation | ~10% | drugbank.comwikipedia.orgpharmgkb.orgnih.gov |

The metabolism of VPA results in the formation of numerous metabolites, some of which retain pharmacological activity or contribute to its toxicological profile. Key metabolites include valproate glucuronide, 2-propyl-4-pentenoic acid (4-ene-VPA), 2-propyl-2-pentenoic acid (2-ene-VPA), 3-keto-VPA, 3-hydroxy-VPA, 4-hydroxy-VPA, 5-hydroxy-VPA, and valproyl-CoA. nih.govdrugbank.comnih.govmdpi.comoup.comnih.gov

Glucuronidation is the primary metabolic pathway for this compound, accounting for approximately 30-50% of an administered dose. drugbank.comwikipedia.orgpharmgkb.orgnih.gov This process is catalyzed by a family of UDP-glucuronosyltransferase (UGT) enzymes. In vitro studies using human liver microsomes and recombinant proteins have identified several UGT isoforms involved in VPA glucuronidation, including UGT1A3, UGT1A4, UGT1A6, UGT1A8, UGT1A9, UGT1A10, UGT2B7, and UGT2B15. Among these, UGT1A6 and UGT2B7 are considered the most prominent contributors to VPA glucuronidation. basicmedicalkey.comwikipedia.orgpharmgkb.orgnih.govnih.govnih.govresearchgate.netresearchgate.net Notably, UGT1A1 does not exhibit activity towards this compound. pharmgkb.orgnih.govnih.gov The major metabolite formed via this pathway is valproate glucuronide (VPA-G), which is also the predominant urinary metabolite. nih.govwikipedia.orgpharmgkb.orgnih.gov The glucuronidation of valproate appears to be saturable within its therapeutic plasma concentration range, introducing a degree of nonlinearity in its elimination kinetics. medworksmedia.com

Mitochondrial beta-oxidation represents another significant metabolic route for this compound, contributing approximately 40% of its metabolism. drugbank.comemcrit.orgwikipedia.orgpharmgkb.orgnih.gov As a simple fatty acid, VPA serves as a substrate for the fatty acid beta-oxidation pathway, which primarily occurs within the mitochondria. This compound crosses the liver mitochondrial membrane facilitated by carnitine. pharmgkb.org The initial step involves the formation of valproyl-CoA (VPA-CoA), catalyzed by medium-chain acyl-CoA synthase (encoded by ACSM1-5 genes). drugbank.compharmgkb.orgnih.gov VPA-CoA is subsequently converted to 2-propyl-valproyl-CoA (2-ene-VPA-CoA) through the action of 2-methyl-branched chain acyl-CoA dehydrogenase (ACADSB). pharmgkb.orgnih.gov Further intermediates and end metabolites of this pathway include 3-oxo-VPA, 3-hydroxy-VPA, and the reactive (E)-2,4-diene-VPA-CoA ester. nih.govdrugbank.compharmgkb.orgnih.govoup.compharmgkb.orgnih.gov Some metabolites generated through this mitochondrial pathway, such as (E)-2,4-diene-VPA, are chemically reactive and have the potential to deplete mitochondrial glutathione (B108866) pools and inhibit enzymes within the beta-oxidation pathway. pharmgkb.orgnih.govoup.com

Cytochrome P450 (CYP)-mediated oxidation is considered a minor metabolic route for this compound, accounting for approximately 10% of its metabolism. drugbank.comwikipedia.orgpharmgkb.orgnih.gov The predominant CYP enzymes involved in the oxidative metabolism of VPA include CYP2C9, CYP2A6, and CYP2B6. CYP3A5 has also been implicated, and CYP2C19 may also play a role. wikipedia.orgpharmgkb.orgnih.govmdpi.comnih.govnih.gov A key branch of this pathway is the generation of the metabolite 4-ene-VPA (2-propyl-4-pentenoic acid) by CYP2C9, CYP2A6, and to a lesser extent, CYP2B6. pharmgkb.orgnih.gov These enzymes also mediate the formation of inactive metabolites such as 4-hydroxy-VPA (4-OH-VPA) and 5-hydroxy-VPA (5-OH-VPA). CYP2A6 also contributes partially to the formation of 3-hydroxy-VPA (3-OH-VPA). nih.govdrugbank.compharmgkb.orgnih.govmdpi.comoup.comnih.gov The metabolite 4-ene-VPA is of particular interest as it is considered a toxic metabolite. mdpi.comoup.com

Elimination Processes

The primary route of this compound elimination is through hepatic metabolism, with the resulting metabolites subsequently excreted via the kidneys in urine. nih.govdrugbank.combasicmedicalkey.comwikipedia.org Less than 3% of the administered this compound dose is excreted unchanged in the urine. drugbank.comhres.cawikipedia.org